
3-Methoxy-5-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-propylphenol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 g/mol . It is also known by other names such as Phenol, 3-methoxy-5-propyl- and Divarine monomethyl ether . This compound is characterized by a phenolic structure with a methoxy group at the 3-position and a propyl group at the 5-position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-propylphenol can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can be reacted in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the desired compound . Another method involves the reaction of propionitrile with a Grignard reagent derived from m-bromoanisole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated, nitrated, and other substituted phenolic derivatives.
Scientific Research Applications
3-Methoxy-5-propylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-5-propylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy and propyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenol: Lacks the propyl group, resulting in different chemical and biological properties.
5-Propylphenol: Lacks the methoxy group, leading to variations in reactivity and applications.
3,5-Dimethoxyphenol:
Uniqueness
3-Methoxy-5-propylphenol is unique due to the presence of both methoxy and propyl groups on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
55136-70-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-5-propylphenol |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-9(11)7-10(6-8)12-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
ILWXLUGUJRYVST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
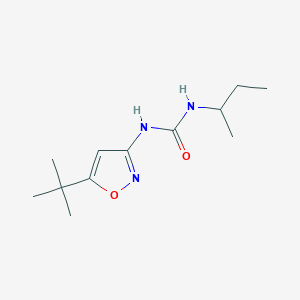
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
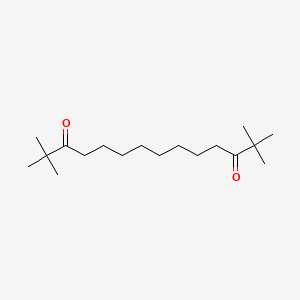



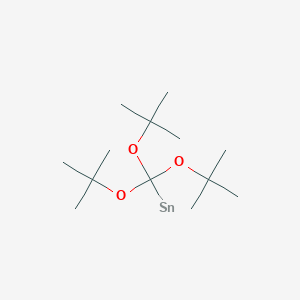
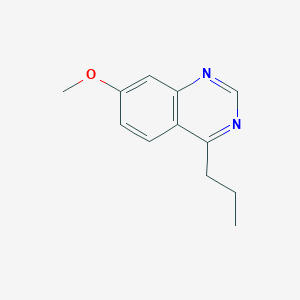
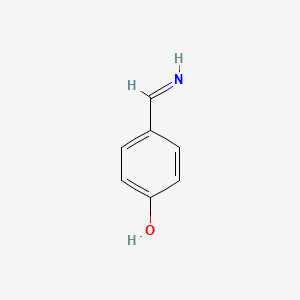
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
